molecular formula C12H10N4O2S B2879644 2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 877794-73-5

2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2879644
CAS No.: 877794-73-5
M. Wt: 274.3
InChI Key: AIXZAFHQAVFTAN-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazolo[1,5-d][1,2,4]triazinone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the reaction of 4-methoxyphenylhydrazine with a suitable precursor, such as a 1,2,4-triazine derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions . The reaction proceeds through nucleophilic substitution and cyclization to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives of the pyrazolo[1,5-d][1,2,4]triazinone core.

    Substitution: Nitrated or halogenated derivatives of the methoxyphenyl group.

Scientific Research Applications

2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function . Further studies are needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one stands out due to its unique combination of a pyrazolo[1,5-d][1,2,4]triazinone core with a methoxyphenyl and sulfanyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-methoxyphenyl)-7-sulfanylidene-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-18-8-4-2-7(3-5-8)9-6-10-11(17)13-14-12(19)16(10)15-9/h2-6H,1H3,(H,13,17)(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXZAFHQAVFTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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